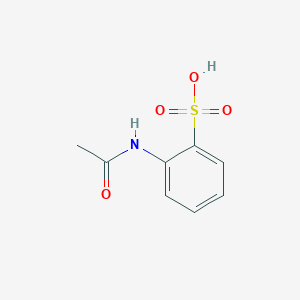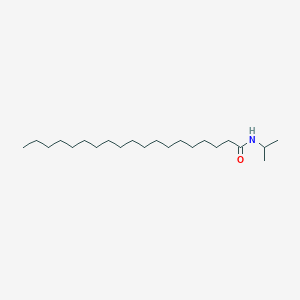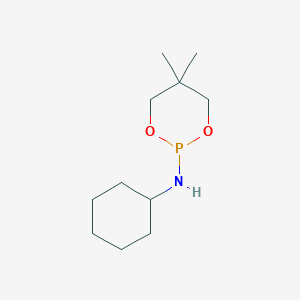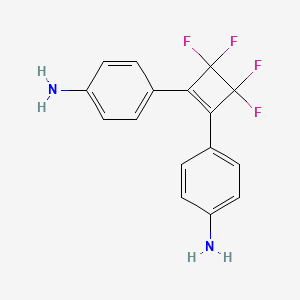![molecular formula C18H24O B14266620 4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol CAS No. 138568-27-1](/img/structure/B14266620.png)
4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol is an organic compound with a complex structure that includes a phenol group attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a Friedel-Crafts alkylation reaction to attach the cyclohexyl ring to the phenol group. This reaction requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted phenols, depending on the electrophile used.
Scientific Research Applications
4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol involves its interaction with various molecular targets and pathways. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cell membranes, affecting their fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-: Similar structure but lacks the phenol group.
Cyclohexanol, 5-methyl-2-(1-methylethenyl)-: Similar cyclohexyl ring structure but with a hydroxyl group instead of a phenol group.
(2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran: Contains a similar cyclohexyl ring but with different substituents.
Uniqueness
4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol is unique due to the presence of both the phenol group and the cyclohexyl ring with multiple substituents
Properties
CAS No. |
138568-27-1 |
|---|---|
Molecular Formula |
C18H24O |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
4-(5-ethenyl-5-methyl-2-prop-1-en-2-ylcyclohexyl)phenol |
InChI |
InChI=1S/C18H24O/c1-5-18(4)11-10-16(13(2)3)17(12-18)14-6-8-15(19)9-7-14/h5-9,16-17,19H,1-2,10-12H2,3-4H3 |
InChI Key |
DUTYKARAVUNUBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC(CC1C2=CC=C(C=C2)O)(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide](/img/structure/B14266541.png)
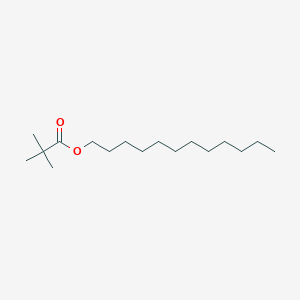
![2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate](/img/structure/B14266557.png)
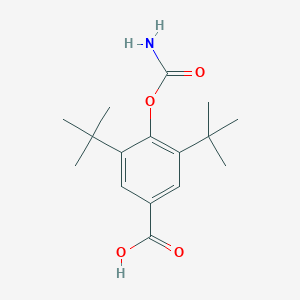
![Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14266562.png)

